2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Medicinal Chemistry Adenosine A1 Receptor Antagonists Wittig Olefination

2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 71727-37-2) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core substituted with a phenyl group at the 2-position and a formyl group at the 3-position. The compound serves as a critical intermediate in the synthesis of potent, selective adenosine A1 receptor antagonists such as FK453, FK352, and FR166124 via Wittig or Horner-Emmons olefination of the 3-carbaldehyde.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 71727-37-2
Cat. No. B1660112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS71727-37-2
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C=O
InChIInChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)15-14(12)11-6-2-1-3-7-11/h1-10H
InChIKeyGSGVFADOGIAWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 71727-37-2): A Bifunctional Heterocyclic Aldehyde for Adenosine A1 Antagonist and Antiviral Candidate Synthesis


2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 71727-37-2) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core substituted with a phenyl group at the 2-position and a formyl group at the 3-position . The compound serves as a critical intermediate in the synthesis of potent, selective adenosine A1 receptor antagonists such as FK453, FK352, and FR166124 via Wittig or Horner-Emmons olefination of the 3-carbaldehyde [1]. It also provides the scaffold for 2-phenylpyrazolo[1,5-a]pyridine derivatives with anti-herpes simplex virus (HSV-1/HSV-2) activity comparable to acyclovir [2]. Commercial availability at 95% purity with full analytical characterization (NMR, HPLC, GC) supports its use in medicinal chemistry and preclinical development .

Why 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde Cannot Be Replaced by Unsubstituted or 3-Carboxy Analogs


The 2-phenyl group is not a passive substituent; it is a structural determinant required for high-affinity binding to the adenosine A1 receptor and for antiviral activity against HSV-1/HSV-2 in derivatives built from this scaffold [1]. Pyrazolo[1,5-a]pyridine-3-carbaldehyde lacking the 2-phenyl group (CAS 73957-66-1) cannot access the same adenosine A1 antagonist pharmacophore because the 2-aryl moiety occupies a critical hydrophobic pocket in the receptor binding site [2]. Conversely, 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 80537-07-1) is synthetically inert toward direct Wittig olefination; it requires prior reduction to the aldehyde to construct the acryloyl linker essential for FK453 and FK352, adding synthetic steps and reducing overall yield [3]. These structure–function constraints make the 2-phenyl-3-carbaldehyde substitution pattern uniquely enabling for convergent synthesis of this pharmacologically validated series.

Evidence Guide for Selecting 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde: Quantitative Differentiation Data


Synthetic Economy: Direct Wittig Substrate vs. Carboxylic Acid Requires Pre-Reduction

2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde (the target compound) serves as the direct substrate for Wittig condensation with trimethylphosphonoacetate to furnish the (E)-acrylic ester intermediate en route to FK352 and FK453 [1]. In contrast, 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 80537-07-1) cannot participate in Wittig chemistry and must first be reduced to the corresponding alcohol then oxidized to the aldehyde, adding two synthetic steps. The Vilsmeier–Haack formylation route to the aldehyde from 2-phenylpyrazolo[1,5-a]pyridine is a well-established, high-yielding transformation documented in the patent and primary literature for the FK series [2], making the aldehyde the most convergent intermediate for building the 3-acryloyl pharmacophore.

Medicinal Chemistry Adenosine A1 Receptor Antagonists Wittig Olefination

Pre-Installed 2-Phenyl Group is Essential for Adenosine A1 Receptor Affinity: Evidence from Structure–Activity Relationships

A series of 3-(2-substituted-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines, all synthesized from the 2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde scaffold, demonstrated exceptional adenosine A1 receptor binding affinity. The most potent compound in the series (compound 7) displayed a Ki of 0.026 nM with A2A/A1 selectivity of 5400 [1]. By contrast, analogous pyrazolo[1,5-a]pyridine derivatives lacking the 2-phenyl group have not been reported as high-affinity A1 ligands in the peer-reviewed literature, indicating that the 2-aryl substituent is a pharmacophoric requirement for this target class. The 2-phenyl group pre-installed on the aldehyde building block is therefore a critical structural feature that cannot be introduced later without altering the convergent synthesis strategy.

Adenosine A1 Receptor Structure–Activity Relationship Ki

Antiviral Activity: 2-Phenyl Scaffold Yields HSV-1/HSV-2 Inhibitors Comparable to Acyclovir

A series of 3-pyrimidinyl-2-phenylpyrazolo[1,5-a]pyridines, for which 2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde serves as the key synthetic intermediate, exhibited anti-HSV-1 and anti-HSV-2 activity in Vero cell assays with efficacy comparable to the clinical standard acyclovir [1]. Systematic variation of the 2-phenyl substitution pattern demonstrated that the presence and electronic character of the 2-aryl group significantly modulate antiviral potency [1]. The unsubstituted pyrazolo[1,5-a]pyridine-3-carbaldehyde scaffold has not been reported to yield antiherpetic agents of comparable potency, underscoring the 2-phenyl group as a critical determinant of antiviral activity in this chemotype.

Antiviral Herpes Simplex Virus Pyrazolopyridine

Commercial Availability with Full Analytical Characterization Supports Reproducible Research

2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde is commercially available from Bidepharm at 95% purity with batch-specific quality control documentation including NMR, HPLC, and GC . In comparison, the 3-carboxylic acid analog (CAS 80537-07-1) is offered at 97% purity but lacks the aldehyde functionality required for direct Wittig elongation . The unsubstituted pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 73957-66-1) requires storage under inert gas at 2–8°C and has a predicted pKa of 0.79±0.30, indicating potential handling challenges under ambient conditions [1]. The target compound's documented stability under recommended storage conditions on molbase and availability with verified analytical data reduce batch-to-batch variability risk in multi-step medicinal chemistry campaigns.

Chemical Procurement Analytical Characterization Building Block

Validated Intermediate for Dual Pharmacological Programs: Adenosine A1 Antagonists and Antiherpetics

2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a documented intermediate in two distinct pharmacologically validated programs: (i) diuretic/renoprotective adenosine A1 receptor antagonists including FK453 (potent, selective A1 antagonist), FK352, and FR166124 (water-soluble, highly selective) [1][2], and (ii) anti-HSV agents with activity comparable to acyclovir [3]. Neither the 2-unsubstituted pyrazolo[1,5-a]pyridine-3-carbaldehyde nor the 3-carboxylic acid analog has been reported as an intermediate for both therapeutic areas. This dual-program validation reduces the risk of stockpiling a single-use intermediate and provides procurement flexibility for organizations pursuing multiple therapeutic indications from a common building block.

Drug Discovery Adenosine A1 Antagonist Antiherpetic Multi-Target Intermediate

Procurement-Guiding Application Scenarios for 2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde


Convergent Synthesis of Adenosine A1 Receptor Antagonist Leads (FK453, FK352, FR166124 Series)

Medicinal chemistry teams pursuing non-xanthine adenosine A1 receptor antagonists for diuretic, renoprotective, or CNS indications should procure this aldehyde as the direct Wittig substrate. The compound enables one-step construction of the 3-acryloyl linker found in FK453 (potent, selective A1 antagonist) and FR166124 (water-soluble sodium salt, >200 mg/mL) [1][2]. The pre-installed 2-phenyl group is required for sub-nanomolar A1 affinity (Ki = 0.026 nM for optimized derivatives) [1].

Anti-Herpesvirus Drug Discovery Using the 2-Phenylpyrazolo[1,5-a]pyridine Scaffold

Researchers developing novel non-nucleoside inhibitors of HSV-1 and HSV-2 should use this building block to access 3-pyrimidinyl-2-phenylpyrazolo[1,5-a]pyridine analogs. These derivatives have demonstrated anti-HSV activity comparable to acyclovir in Vero cell assays, with the 2-phenyl substitution pattern being a critical determinant of antiviral potency [3]. The aldehyde functional group allows rapid parallel derivatization at the 3-position to explore structure–activity relationships.

Chemical Biology Probe Development Targeting Adenosine A1 Receptors with CNS Penetration

For neuroscience programs requiring blood-brain barrier-permeable adenosine A1 receptor antagonists, this aldehyde provides entry to the FR194921 series, which achieved brain/plasma ratios of 1.11–1.39 after oral administration in rats (32 mg/kg; brain concentration 3670±496 nM at 30 min) [1]. The compound's commercial availability with batch-specific analytical data supports the reproducibility requirements of in vivo pharmacological studies.

Parallel Medicinal Chemistry Library Synthesis from a Common Heterocyclic Aldehyde

The 3-carbaldehyde serves as a versatile diversification point for parallel synthesis of compound libraries. Wittig, Horner–Emmons, reductive amination, and Grignard addition reactions can be performed on the aldehyde while retaining the 2-phenyl group essential for target engagement. This building block strategy maximizes scaffold utilization across multiple projects, reducing procurement complexity and inventory costs [1][2].

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